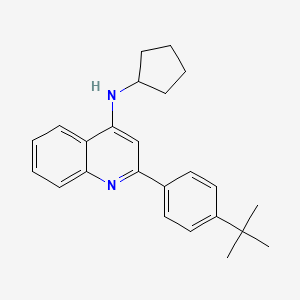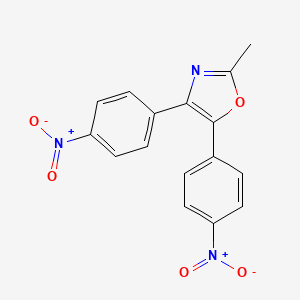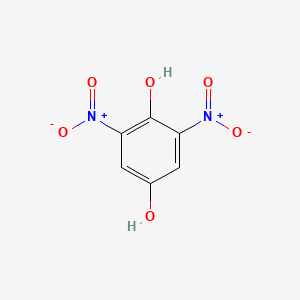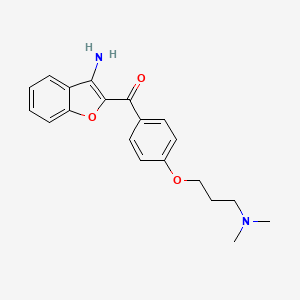
3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propenamide group attached to a chlorinated methoxyphenyl ring and a dimethylphenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-methoxybenzaldehyde and 2,6-dimethylaniline.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2-chloro-3-methoxybenzaldehyde with 2,6-dimethylaniline under acidic conditions.
Amidation Reaction: The Schiff base is then subjected to an amidation reaction with acryloyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control, solvent selection, and reaction time, to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound might find use in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound might influence various biochemical pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
3-(2-Chloro-3-methoxyphenyl)-N-phenyl-2-propenamide: Similar structure but lacks the dimethyl groups on the phenyl ring.
3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dichlorophenyl)-2-propenamide: Similar structure but has additional chloro groups on the phenyl ring.
Uniqueness
3-(2-Chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)-2-propenamide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, as well as the dimethyl groups on the other phenyl ring. These structural features may impart distinct chemical and biological properties, making it a compound of interest for further study.
属性
CAS 编号 |
853350-03-5 |
|---|---|
分子式 |
C18H18ClNO2 |
分子量 |
315.8 g/mol |
IUPAC 名称 |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2,6-dimethylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO2/c1-12-6-4-7-13(2)18(12)20-16(21)11-10-14-8-5-9-15(22-3)17(14)19/h4-11H,1-3H3,(H,20,21)/b11-10+ |
InChI 键 |
FGROTGSXPQBXCG-ZHACJKMWSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=C(C(=CC=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)




